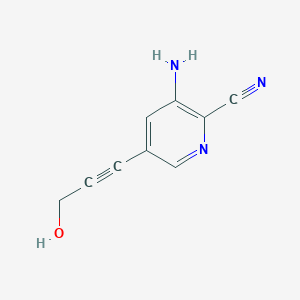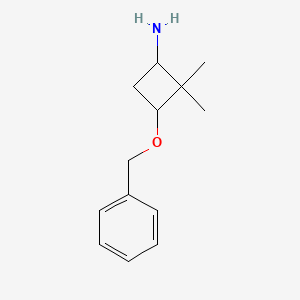![molecular formula C11H16BrN3O2 B1528024 Éster tert-butílico del ácido 2-bromo-5,6-dihidro-8H-imidazo[1,2-a]pirazina-7-carboxílico CAS No. 1250999-20-2](/img/structure/B1528024.png)
Éster tert-butílico del ácido 2-bromo-5,6-dihidro-8H-imidazo[1,2-a]pirazina-7-carboxílico
Descripción general
Descripción
2-Bromo-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester is an organic compound with the molecular formula C11H16BrN3O2 and a molecular weight of 302.17 g/mol . It is a solid, crystalline substance that is insoluble in water but soluble in organic solvents such as chloroform, dichloromethane, and dimethyl sulfoxide . This compound is used in various chemical synthesis processes and has applications in scientific research.
Aplicaciones Científicas De Investigación
2-Bromo-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester is utilized in various scientific research fields, including :
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: In the development of bioactive molecules and potential pharmaceuticals.
Medicine: For the synthesis of compounds with potential therapeutic applications.
Industry: In the production of agrochemicals and other industrial chemicals.
Métodos De Preparación
The synthesis of 2-Bromo-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester typically involves organic synthesis methods. One common synthetic route includes the following steps :
- Dissolve 2,3-dichloroimidazole in dimethyl sulfoxide.
- Add tert-butyl hydroxyvalerate and react at low temperature.
- Introduce tin(II) bromide and ethylenediamine, gradually increasing the reaction temperature.
- Extract the product with ether and purify by crystallization to obtain the target compound.
Análisis De Reacciones Químicas
2-Bromo-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: It can undergo intramolecular cyclization to form different heterocyclic structures.
Common reagents used in these reactions include bases like cesium carbonate, solvents like dimethyl sulfoxide, and catalysts such as transition metals . The major products formed depend on the specific reaction conditions and reagents used.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The bromine atom and the imidazo[1,2-a]pyrazine core play crucial roles in its reactivity and biological activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2-Bromo-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester can be compared with other similar compounds, such as :
- 2-Formyl-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester
- 2-Bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7-carboxylate
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and applications. The unique combination of the bromine atom and the tert-butyl ester group in 2-Bromo-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester contributes to its distinct properties and uses.
Propiedades
IUPAC Name |
tert-butyl 2-bromo-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O2/c1-11(2,3)17-10(16)15-5-4-14-6-8(12)13-9(14)7-15/h6H,4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQGQTWDRQGKBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C=C(N=C2C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(Aminomethyl)-2-fluorophenyl]piperazin-2-one hydrochloride](/img/structure/B1527943.png)

![1-[(3-Aminobutan-2-yl)oxy]-2-fluorobenzene](/img/structure/B1527946.png)
![1-[(1-propyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane](/img/structure/B1527947.png)

![1-tert-Butyl 6-methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1,6-dicarboxylate](/img/structure/B1527950.png)
![5-Bromo-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1527951.png)


![2-(Tert-butyl)-4-chlorooxazolo[4,5-C]pyridine-7-carbonitrile](/img/structure/B1527958.png)



